2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide
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Description
2-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamido)propanamide is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.285. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antinociceptive Activity
Research on similar compounds, such as various 3(2H)-pyridazinone derivatives, has shown significant antinociceptive activities. These compounds were found to be more potent than aspirin in antinociceptive tests, indicating potential application in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Analgesic and Anti-Inflammatory Properties
Pyridazinone derivatives have been synthesized and evaluated for analgesic and anti-inflammatory activities. Many of these compounds exhibited significant potency against pain and inflammation, suggesting potential applications in the treatment of related conditions (Doğruer & Şahin, 2003).
Histamine H3 Receptor Inverse Agonist
A study on a related pyridazin-3-one derivative identified it as a potent, selective histamine H3 receptor inverse agonist, suggesting its use in treating attentional and cognitive disorders. This implies potential applications in neurology and psychiatry (Hudkins et al., 2011).
Cardiotonic Effects
Dihydropyridazinone derivatives have been found to have potent positive inotropic effects in dogs. This suggests their potential use in treating heart conditions such as heart failure (Robertson et al., 1986).
Synthesis of Fused Azines
Pyridazin-3-one derivatives have been used in the synthesis of various fused azines, indicating their importance in the development of new chemical entities for potential pharmaceutical applications (Ibrahim & Behbehani, 2014).
Antiepileptic Activity
Research on pyrrolidone butanamides, similar in structure to the compound , has shown significant antiepileptic activity. This suggests potential applications in the treatment of epilepsy (Kenda et al., 2004).
Properties
IUPAC Name |
2-[[2-(3-cyclopropyl-6-oxopyridazin-1-yl)acetyl]amino]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-7(12(13)19)14-10(17)6-16-11(18)5-4-9(15-16)8-2-3-8/h4-5,7-8H,2-3,6H2,1H3,(H2,13,19)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHQSKLURBJLIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)CN1C(=O)C=CC(=N1)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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